molecular formula C14H11FN2O5S B2812290 2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide CAS No. 895479-76-2

2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide

Cat. No. B2812290
CAS RN: 895479-76-2
M. Wt: 338.31
InChI Key: MSXKLPBUZUIRAL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide, also known as FNAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FNAA is a sulfonamide-based compound that is widely used in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Immunomodulatory Effects

A study by Wang et al. (2004) investigated a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), revealing its capability to modify the reactivity of lymphoid cell populations in the presence of tumors. The compound was found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, significantly increasing tumor cell destruction. Moreover, it enhanced macrophage inhibitory effects on tumor cell growth in vitro, demonstrating potential for augmenting the immune response against tumors (Wang et al., 2004).

Synthetic Methodology and Structural Analysis

The synthesis and application of 4-nitrophenyl beta-glycosides of 3-thio and 4-thio analogues, related to the core structure of interest, have been detailed by Chen and Withers (2007). These compounds are employed in the chemo-enzymatic synthesis of thio-oligosaccharide analogues, highlighting their utility in the synthesis of biologically relevant glycoconjugates (Chen & Withers, 2007).

Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including structures related to the compound , demonstrating cytotoxic activity against breast and colon cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer agents (Ghorab et al., 2015).

Molecular Docking and Drug Design

Another study focused on the identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a sodium valproate-like broad-spectrum anti-epileptic drug candidate, showcasing the role of similar structures in the development of new pharmaceuticals (Tanaka et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O5S/c15-10-4-6-13(7-5-10)23(21,22)9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXKLPBUZUIRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide

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